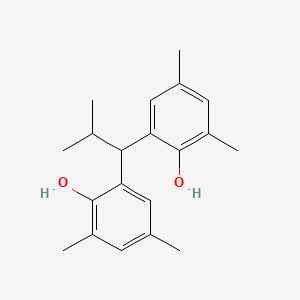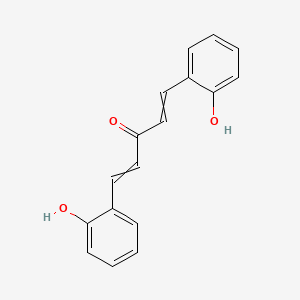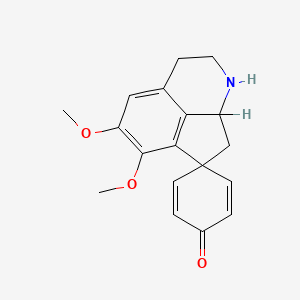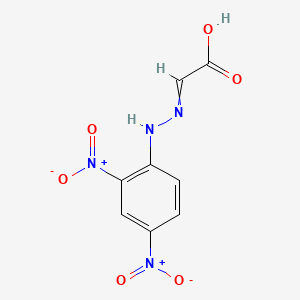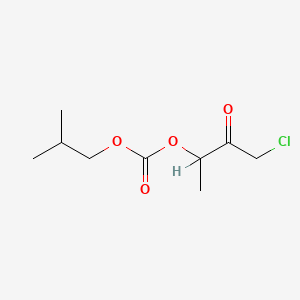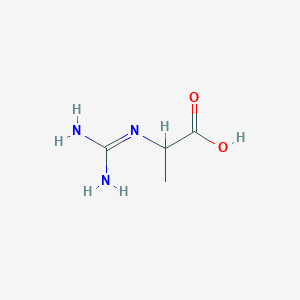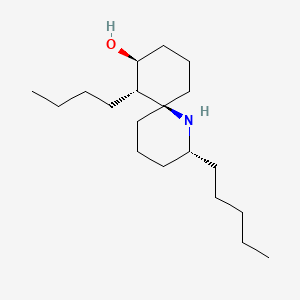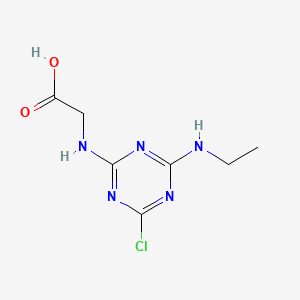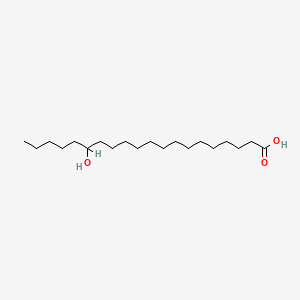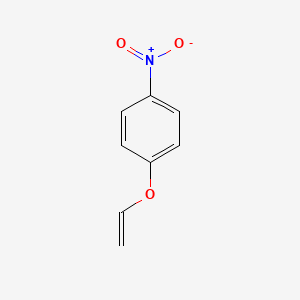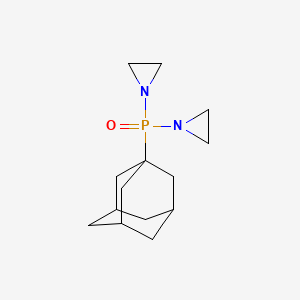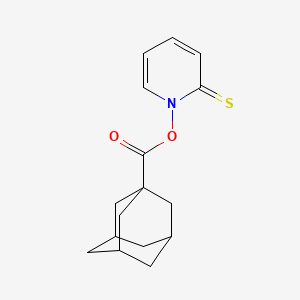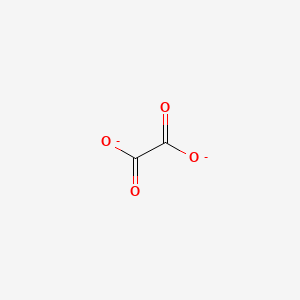
Oxalate
Vue d'ensemble
Description
Cet anion dianionique est incolore et se trouve naturellement dans divers aliments, y compris les épinards, la rhubarbe et les noix . Il forme une variété de sels, tels que l'oxalate de sodium (Na₂C₂O₄), et d'esters comme l'this compound de diméthyle ((CH₃)₂C₂O₄). L'this compound est la base conjuguée de l'acide oxalique, et à pH neutre en solution aqueuse, l'acide oxalique se convertit complètement en this compound .
Méthodes De Préparation
L'oxalate peut être synthétisé par plusieurs méthodes. Une méthode de laboratoire courante implique la réaction de l'acide oxalique avec une base, telle que l'hydroxyde de sodium, pour produire de l'this compound de sodium. Industriellement, les sels d'this compound peuvent être produits par oxydation de glucides ou de glycols à l'aide d'acide nitrique ou d'air en présence d'un catalyseur . Une autre méthode implique la torréfaction anaérobie des résidus de cyanure, suivie d'une lixiviation au persulfate et d'une précipitation à l'acide oxalique pour obtenir de l'this compound ferreux .
Analyse Des Réactions Chimiques
L'oxalate subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé en dioxyde de carbone et en eau. Par exemple, le permanganate de potassium en milieu acide peut oxyder l'this compound en dioxyde de carbone.
Réduction : L'this compound peut être réduit pour former de l'acide formique dans certaines conditions.
Complexation : L'this compound agit comme un ligand et forme des composés de coordination avec des ions métalliques, tels que l'this compound de fer(III).
Applications de recherche scientifique
L'this compound a de nombreuses applications dans la recherche scientifique et l'industrie :
Chimie : L'this compound est utilisé comme ligand en chimie de coordination pour former des complexes avec des ions métalliques.
Biologie : Dans les plantes, l'this compound joue un rôle dans la régulation du calcium et la détoxification des métaux lourds.
Médecine : L'this compound est un composant du médicament anticancéreux oxaliplatine, utilisé en chimiothérapie.
Mécanisme d'action
L'this compound exerce ses effets principalement grâce à sa capacité à se lier aux ions métalliques. Par exemple, dans le cas de l'oxaliplatine, l'this compound forme des complexes avec le platine, qui interagissent ensuite avec l'ADN pour inhiber la croissance des cellules cancéreuses . Dans les systèmes biologiques, l'this compound peut se lier au calcium pour former des cristaux d'this compound de calcium insolubles, qui peuvent s'accumuler dans les tissus et entraîner des affections telles que les calculs rénaux .
Applications De Recherche Scientifique
Oxalate has numerous applications in scientific research and industry:
Chemistry: this compound is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: In plants, this compound plays a role in calcium regulation and detoxification of heavy metals.
Medicine: This compound is a component of the anticancer drug oxaliplatin, which is used in chemotherapy.
Mécanisme D'action
Oxalate exerts its effects primarily through its ability to bind with metal ions. For example, in the case of oxaliplatin, this compound forms complexes with platinum, which then interact with DNA to inhibit cancer cell growth . In biological systems, this compound can bind with calcium to form insoluble calcium this compound crystals, which can accumulate in tissues and lead to conditions such as kidney stones .
Comparaison Avec Des Composés Similaires
L'oxalate est similaire à d'autres anions dicarboxylates, tels que le malonate (C₃H₂O₄²⁻) et le succinate (C₄H₄O₄²⁻). L'this compound est unique par sa forte capacité à former des précipités insolubles avec des ions métalliques et son rôle dans les systèmes biologiques. Contrairement au malonate et au succinate, l'this compound est plus souvent associé à la formation de calculs rénaux et à son utilisation en chimiothérapie .
Composés similaires
- Malonate (C₃H₂O₄²⁻)
- Succinate (C₄H₄O₄²⁻)
- Fumarate (C₄H₂O₄²⁻)
- Tartarate (C₄H₄O₆²⁻)
Propriétés
Numéro CAS |
338-70-5 |
|---|---|
Formule moléculaire |
C2O4-2 |
Poids moléculaire |
88.02 g/mol |
Nom IUPAC |
oxalate |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/p-2 |
Clé InChI |
MUBZPKHOEPUJKR-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-] |
SMILES canonique |
C(=O)(C(=O)[O-])[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

